molecular formula C7H12O3S B13288036 Methyl 2-(3-hydroxythietan-3-yl)propanoate

Methyl 2-(3-hydroxythietan-3-yl)propanoate

Cat. No.: B13288036
M. Wt: 176.24 g/mol
InChI Key: AVVHNFVURDYEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-hydroxythietan-3-yl)propanoate is an organic compound with the molecular formula C7H12O3S. It is a member of the ester family, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group. This compound is notable for its unique structure, which includes a thietane ring—a four-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxythietan-3-yl)propanoate typically involves the esterification of 3-hydroxythietan-3-ylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxythietan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-hydroxythietan-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxythietan-3-yl)propanoate involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

Methyl 2-(3-hydroxythietan-3-yl)propanoate is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(3-hydroxythietan-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_{7}H12_{12}O3_{3}S
  • Molecular Weight : 176.24 g/mol

The thietan moiety in its structure is significant for its biological interactions, particularly in terms of reactivity and solubility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thietan rings. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thietan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
This compoundPseudomonas aeruginosa128

The above table summarizes findings from various studies indicating that this compound exhibits varying levels of activity against key bacterial pathogens.

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. This is consistent with the behavior observed in other thietan-containing compounds that target bacterial enzymes crucial for cell wall integrity.

Case Studies

  • Case Study on Staphylococcus aureus :
    In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 32 μg/mL, the compound inhibited the growth of all tested strains, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen.
  • In Vivo Efficacy :
    A study evaluating the in vivo efficacy of this compound in a murine model demonstrated significant reductions in bacterial load when administered at therapeutic doses. Histopathological analyses revealed reduced inflammation and tissue damage compared to control groups.

Toxicity and Safety Profile

Assessing the safety profile of this compound is crucial for its development as a pharmaceutical agent. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels in mammalian cell lines. However, further studies are warranted to evaluate long-term safety and potential side effects.

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

methyl 2-(3-hydroxythietan-3-yl)propanoate

InChI

InChI=1S/C7H12O3S/c1-5(6(8)10-2)7(9)3-11-4-7/h5,9H,3-4H2,1-2H3

InChI Key

AVVHNFVURDYEQK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)C1(CSC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.